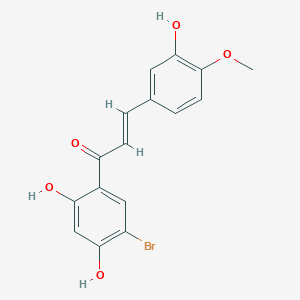![molecular formula C15H18BrNS B14436564 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-69-7](/img/structure/B14436564.png)
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core This compound is characterized by the presence of a phenylpropyl group attached to a sulfur atom, which is further connected to the pyridinium ring The bromide ion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 2-methylpyridine, undergoes quaternization with methyl bromide to form 1-methylpyridinium bromide.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 1-methylpyridinium bromide with 3-phenylpropylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Corresponding halides or hydroxides.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to cell lysis. Additionally, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Tetraethylammonium Bromide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide is unique due to the presence of the phenylpropyl group attached to the sulfur atom, which may confer distinct chemical and biological properties compared to other quaternary ammonium compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
77148-69-7 |
|---|---|
Molekularformel |
C15H18BrNS |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
1-methyl-2-(3-phenylpropylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H18NS.BrH/c1-16-12-6-5-11-15(16)17-13-7-10-14-8-3-2-4-9-14;/h2-6,8-9,11-12H,7,10,13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FEILHTYGRASTHO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1SCCCC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
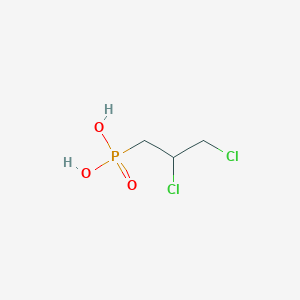

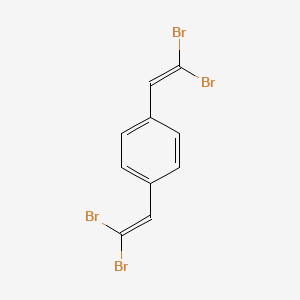
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
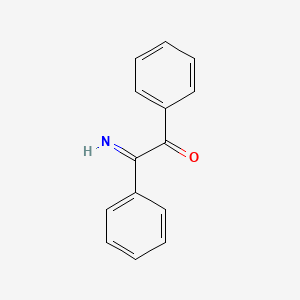


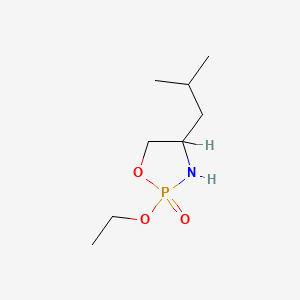
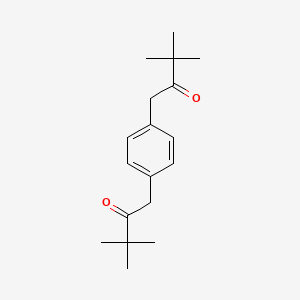
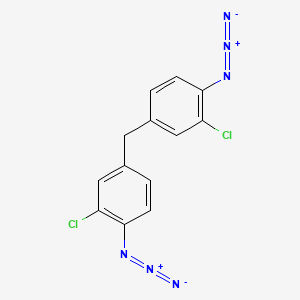
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
